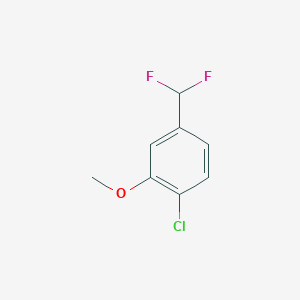

2-Chloro-5-(difluoromethyl)anisole

Description

Contextualization within Contemporary Organofluorine Chemistry Research

Organofluorine compounds, which contain at least one carbon-fluorine bond, have become indispensable in numerous sectors, including pharmaceuticals, agrochemicals, and materials science. nih.govchemrxiv.org The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov This has led to a surge in research focused on the development of novel fluorinated molecules and efficient methods for their synthesis. nih.govchemrxiv.org

The trifluoromethyl group (-CF3) has historically been a popular choice for incorporation into molecules due to its profound impact on bioactivity. researchgate.net However, recent environmental and health concerns surrounding per- and polyfluoroalkyl substances (PFAS) have prompted a shift towards exploring alternative fluorinated motifs. nih.govchemrxiv.orgresearchgate.net The difluoromethyl group (-CHF2), present in 2-Chloro-5-(difluoromethyl)anisole, is considered a valuable alternative. nih.govchemrxiv.orgresearchgate.net The conversion of trifluoromethyl groups to difluoromethyl motifs is now seen as an efficient synthetic strategy to mitigate the potential risks associated with some trifluoromethyl-containing compounds. nih.govchemrxiv.orgresearchgate.net This places this compound at the forefront of contemporary research aimed at developing safer and more sustainable fluorinated materials.

Significance as a Building Block in Advanced Organic Synthesis

In the realm of organic synthesis, "building blocks" are relatively simple molecules that can be used to construct more complex structures. This compound serves as an excellent example of such a building block. Its multifunctionality, arising from the three distinct substituent groups, allows for a variety of chemical transformations.

Chemists can selectively target each of the chloro, difluoromethyl, and methoxy (B1213986) groups to introduce new functionalities and build intricate molecular architectures. For instance, the chloro group can participate in cross-coupling reactions, a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. The methoxy group can be cleaved to reveal a phenol (B47542), which can then be further functionalized. The difluoromethyl group, as mentioned, is a key feature for modulating the properties of the final product.

The strategic use of such building blocks is crucial in heterocyclic oriented synthesis (HOS), a field focused on the creation of diverse libraries of cyclic compounds, many of which have significant importance in drug discovery. nih.gov The ability to use a single, versatile starting material like this compound streamlines the synthesis of complex molecules, making the process more efficient and cost-effective.

Structural Features and Electronic Influences of Chloro, Difluoromethyl, and Methoxy Groups on Aromatic Systems

The chemical reactivity and properties of an aromatic compound are heavily influenced by the nature of the substituent groups attached to the ring. In the case of this compound, the interplay of the electronic effects of the chloro, difluoromethyl, and methoxy groups is particularly noteworthy.

Chloro Group (-Cl): Halogens like chlorine also exhibit both inductive and resonance effects. Due to their high electronegativity, they are strongly electron-withdrawing through the inductive effect (-I). wikipedia.org However, like the methoxy group, they possess lone pairs that can be donated to the aromatic ring via resonance (+M). wikipedia.org In the case of halogens, the inductive and resonance effects are often in opposition, with the inductive effect generally being stronger, thus deactivating the ring towards electrophilic substitution compared to benzene (B151609). wikipedia.orgwebsite-files.com

Difluoromethyl Group (-CHF2): The difluoromethyl group is a strong electron-withdrawing group. The highly electronegative fluorine atoms pull electron density away from the carbon atom, which in turn withdraws electron density from the aromatic ring through the inductive effect. website-files.com This deactivates the aromatic ring, making it less reactive towards electrophiles. The presence of such electron-withdrawing groups is known to significantly influence the strength of noncovalent interactions like halogen bonding. nih.gov

The combination of these three groups on the same aromatic ring creates a unique electronic environment. The electron-donating methoxy group and the electron-withdrawing chloro and difluoromethyl groups have competing influences on the electron density and reactivity of the benzene ring. This complex electronic interplay, along with the specific positioning of the substituents, dictates the regioselectivity of further chemical reactions, allowing chemists to precisely control the outcome of synthetic transformations.

Structure

3D Structure

Properties

Molecular Formula |

C8H7ClF2O |

|---|---|

Molecular Weight |

192.59 g/mol |

IUPAC Name |

1-chloro-4-(difluoromethyl)-2-methoxybenzene |

InChI |

InChI=1S/C8H7ClF2O/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,8H,1H3 |

InChI Key |

NMQXFJYYOICDLI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C(F)F)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Chloro 5 Difluoromethyl Anisole

Regioselective Functionalization of Anisole (B1667542) Derivatives for Chloro and Difluoromethyl Introduction

Achieving the 1-chloro-2-methoxy-4-(difluoromethyl) substitution pattern requires high regiocontrol. This can be accomplished by either introducing the chlorine atom onto a difluoromethylated anisole or by installing the difluoromethyl group onto a chloroanisole.

One logical pathway to 2-Chloro-5-(difluoromethyl)anisole involves the chlorination of 3-(difluoromethyl)anisole. In this scenario, the directing effects of the activating methoxy (B1213986) group and the deactivating difluoromethyl group are crucial. The methoxy group directs electrophiles to the ortho (C2, C6) and para (C4) positions. The difluoromethyl group at C3 would direct an incoming electrophile to the C5 position, but its deactivating nature makes this less favorable. The powerful directing nature of the methoxy group is expected to dominate.

Highly selective chlorination of activated aromatic rings like anisole can be achieved using specific reagents and conditions. For instance, the use of N-chloroamines in acidic solutions, such as trifluoroacetic acid, has been shown to exhibit a strong preference for monochlorination at the 4-position (para-position) of anisole and phenol (B47542). rsc.org While this high para-selectivity is documented for unsubstituted anisole, the presence of a deactivating group at the meta-position, such as the difluoromethyl group, would influence the electronic and steric environment, potentially altering the ortho/para ratio. The reaction would likely yield a mixture of isomers, including the desired this compound (from ortho-chlorination) and 4-chloro-3-(difluoromethyl)anisole (from para-chlorination).

| Reagent System | Substrate | Expected Major Product(s) | Selectivity Note |

| N-chloroamines / CF₃COOH | 3-(difluoromethyl)anisole | This compound & 4-Chloro-3-(difluoromethyl)anisole | The methoxy group's ortho, para-directing effect competes with the steric hindrance and electronic deactivation from the CF₂H group. |

| Cl₂ / Lewis Acid | 3-(difluoromethyl)anisole | Mixture of isomers | Classic electrophilic chlorination is often less selective and may require optimization to favor the desired C2 chlorination. |

This table is illustrative, based on general principles of electrophilic aromatic substitution.

Nucleophilic aromatic substitution (SNAr) offers an alternative strategy for introducing the chlorine atom. nih.govmdpi.com This method is particularly effective on aromatic rings that are "activated" by the presence of strong electron-withdrawing groups, as these groups stabilize the negatively charged Meisenheimer complex intermediate. nih.gov The difluoromethyl group is electron-withdrawing and would facilitate such a reaction.

A plausible synthetic route could start with a precursor like 2-fluoro-5-(difluoromethyl)anisole or 2-nitro-5-(difluoromethyl)anisole. In these substrates, the fluorine or nitro group acts as a leaving group that can be displaced by a chloride ion. SNAr reactions are governed by the electronic properties of the ring, and the presence of the activating difluoromethyl group at the para position to the leaving group would make the substitution feasible. mdpi.com

Key features of SNAr for chloro incorporation:

Substrate Requirement : The aromatic ring must contain a good leaving group (e.g., -F, -NO₂) and be activated by electron-withdrawing groups. mdpi.com

Regioselectivity : The position of the chlorine atom is precisely determined by the position of the leaving group on the starting material.

Conditions : The reaction is typically carried out with a chloride salt (e.g., KCl, NaCl) in a polar aprotic solvent like DMSO or DMF at elevated temperatures. mdpi.com

Selective Difluoromethylation Techniques

The introduction of the difluoromethyl (CF₂H) group has become a major focus in medicinal and agricultural chemistry, leading to the development of numerous innovative methods. nih.govrsc.org The CF₂H group is considered a lipophilic bioisostere of hydroxyl or thiol groups. nih.govacs.org These techniques can be applied to a chloroanisole precursor to build the target molecule.

Radical-based difluoromethylation has emerged as a powerful strategy for creating C-CF₂H bonds, often under mild conditions and with high functional group tolerance. rsc.orgnih.gov These methods typically involve the generation of a difluoromethyl radical (•CF₂H) from a suitable precursor, which then adds to the aromatic ring.

Visible-light photoredox catalysis is a cutting-edge technique for direct C-H functionalization, avoiding the need for pre-functionalized substrates. nih.govnih.govrsc.org In this approach, a photocatalyst, upon absorbing light, initiates a single-electron transfer (SET) process to generate a difluoromethyl radical from a stable source. nih.gov This radical can then engage in a C-H functionalization reaction with a substrate like 2-chloroanisole (B146271).

The general mechanism involves:

Excitation of a photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye) with visible light. nih.govacs.org

The excited photocatalyst generates the •CF₂H radical from a precursor like sodium difluoromethanesulfinate (NaSO₂CF₂H) or difluoromethyltriphenylphosphonium bromide. nih.govacs.org

The •CF₂H radical adds to the aromatic ring of 2-chloroanisole.

Subsequent oxidation and deprotonation yield the final product.

This method's key advantage is its ability to directly convert a C-H bond to a C-CF₂H bond under mild conditions, often using green oxidants like O₂. nih.govnih.gov The regioselectivity would be influenced by the steric and electronic properties of both the methoxy and chloro substituents on the starting material.

| Catalyst Type | •CF₂H Source | Key Advantage | Reference |

| Organic Photocatalyst | Sodium difluoromethanesulfinate | Metal-free, uses O₂ as a green oxidant | nih.gov |

| Iridium Complex | Difluoromethyltriphenylphosphonium bromide | High efficiency, applicable to complex molecules | acs.org |

This table summarizes common components used in photoredox C-H difluoromethylation.

Transition metals, particularly copper and nickel, are widely used to catalyze difluoromethylation reactions. nih.gov These methods often involve the cross-coupling of a pre-functionalized chloroanisole (e.g., an organoboron or organozinc derivative) with a difluoromethylating agent. However, recent advances have enabled the direct C-H difluoromethylation of arenes.

For example, copper-mediated C-H oxidative difluoromethylation has been reported using TMSCF₂H (difluoromethyltrimethylsilane) as the difluoromethyl source. nih.gov Such protocols typically require an oxidant and proceed via a mechanism that may involve a high-valent metal intermediate. While powerful, these methods can sometimes require harsh conditions or expensive metal catalysts compared to photoredox approaches. nih.gov

Nucleophilic and Electrophilic Difluoromethylation Methods

The introduction of the difluoromethyl (CHF2) group is a critical step in the synthesis of this compound. Both nucleophilic and electrophilic difluoromethylation strategies have been developed to achieve this transformation.

Utilizing Difluorocarbene Precursors

Difluorocarbene (:CF2) is a highly reactive intermediate that can be used for the O-difluoromethylation of phenols. rsc.org Various reagents have been developed to generate difluorocarbene, ranging from traditional, hazardous compounds to more modern, environmentally benign alternatives. cas.cn

The reaction of a phenol with a difluorocarbene precursor typically proceeds through the initial formation of difluorocarbene, which then inserts into the O-H bond of the phenol. rsc.orgresearchgate.net This is followed by a series of steps to yield the final difluoromethyl ether. A plausible mechanism involves the reaction of a tertiary amine with the difluorocarbene precursor to form an ammonium (B1175870) salt, which then facilitates the formation of the desired product. nih.gov

Commonly used difluorocarbene precursors include:

Sodium chlorodifluoroacetate (ClCF2CO2Na) cas.cn

(Difluoromethyl)trimethylsilane (B44995) (TMSCF2H) nih.govacs.org

Reagents derived from tetrafluoroethane (B1211177) β-sultone researchgate.net

The choice of precursor and reaction conditions can significantly impact the yield and selectivity of the O-difluoromethylation reaction. For instance, the use of TMSCF3 with a catalytic amount of sodium iodide in a continuous flow system has been shown to be an efficient method for generating difluorocarbene for addition reactions. organic-chemistry.org

Table 1: Comparison of Difluorocarbene Precursors

| Precursor | Advantages | Disadvantages |

| Sodium chlorodifluoroacetate | Readily available | Can require harsh reaction conditions |

| (Difluoromethyl)trimethylsilane | Versatile, stable, and commercially available nih.govacs.org | May require specific activators |

| Tetrafluoroethane β-sultone derivatives | Can generate difluorocarbene under acidic conditions researchgate.net | May not be as widely available |

Application of Difluoromethylated Organometallic Reagents

An alternative to using difluorocarbene precursors is the application of pre-formed difluoromethylated organometallic reagents. These reagents offer a more direct approach to introducing the CHF2 group.

A prominent example is the use of (difluoromethyl)trimethylsilane (TMSCF2H) in copper-mediated cross-coupling reactions. nih.govacs.orgberkeley.edu This method allows for the direct difluoromethylation of aryl halides. nih.govacs.org The reaction typically involves the use of a copper(I) salt, a fluoride (B91410) source like cesium fluoride (CsF), and TMSCF2H. nih.govberkeley.edu This approach has been successfully applied to a wide range of aryl iodides, including those with various functional groups. nih.govacs.org

While difluoromethyl copper complexes are known to be less stable than their trifluoromethyl counterparts, suitable reaction conditions have been identified to enable efficient difluoromethylation. nih.govacs.org The mechanism of these copper-mediated reactions can be complex and may involve either radical intermediates or Cu(III) species formed through oxidative addition. acs.org

Table 2: Key Reagents in Copper-Mediated Difluoromethylation

| Reagent | Role | Reference |

| Aryl Halide (e.g., Aryl Iodide) | Substrate to be difluoromethylated | nih.govacs.org |

| (Difluoromethyl)trimethylsilane (TMSCF2H) | Source of the difluoromethyl group | nih.govacs.org |

| Copper(I) Iodide (CuI) | Catalyst | nih.govberkeley.edu |

| Cesium Fluoride (CsF) | Fluoride source/activator | nih.govberkeley.edu |

Multi-Component and One-Pot Synthesis Approaches

Multi-component reactions (MCRs) and one-pot syntheses offer significant advantages in terms of efficiency and atom economy by combining multiple reaction steps into a single operation. jocpr.com These strategies are increasingly being applied to the synthesis of complex molecules, including fluorinated compounds. jocpr.comnih.gov

For the synthesis of this compound, a one-pot approach could involve the sequential chlorination and difluoromethylation of a suitable anisole precursor. Alternatively, a multi-component reaction could be designed to assemble the final product from simpler starting materials in a single step. For example, visible-light-promoted three-component tandem reactions have been developed for the synthesis of other difluoromethylated compounds, highlighting the potential of this approach. nih.govnih.gov

The development of one-pot procedures for the synthesis of related fluorinated compounds, such as 2-trifluoromethyl and 2-difluoromethyl substituted benzo-1,3-diazoles, demonstrates the feasibility of this strategy. researchgate.net These methods often involve the in-situ generation of reactive intermediates, streamlining the synthetic process.

Sustainable and Green Chemistry Aspects in Synthesis

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce environmental impact and improve efficiency. dovepress.comtandfonline.com Key considerations include the use of safer reagents, solvent selection, and maximizing atom economy. dovepress.comyoutube.com

Solvent Selection and Optimization

The choice of solvent can have a significant impact on the environmental footprint of a chemical process. rsc.org In the synthesis of fluorinated aromatic compounds, traditional methods often rely on high-boiling, toxic solvents. rsc.org Green chemistry approaches focus on identifying more benign alternatives.

Recent advancements have demonstrated the potential for solid-state reactions, eliminating the need for solvents altogether. rsc.orgrsc.org Mechanochemical protocols, for instance, have been developed for aromatic nucleophilic fluorination, offering a rapid and environmentally friendly route to fluorinated compounds. rsc.org Where solvents are necessary, the use of biomass-derived solvents like 2-MeTHF is being explored as a greener alternative. researchgate.net

Atom-Economy and Reaction Efficiency Improvements

Improving atom economy and reaction efficiency are central tenets of green chemistry. This involves designing synthetic routes that maximize the incorporation of starting materials into the final product, thereby minimizing waste.

Multi-component reactions inherently improve atom economy by combining multiple reactants in a single step. jocpr.com Continuous flow chemistry is another powerful tool for enhancing reaction efficiency and safety. organic-chemistry.orgresearchgate.net This technology allows for precise control over reaction parameters, leading to higher yields, purer products, and reduced reaction times. organic-chemistry.orgresearchgate.net The application of continuous flow has been successfully demonstrated for the generation of difluorocarbene and its subsequent reactions, showcasing its potential for the sustainable synthesis of compounds like this compound. organic-chemistry.org

Sophisticated Spectroscopic and Structural Elucidation of 2 Chloro 5 Difluoromethyl Anisole

High-Resolution Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. By analyzing the chemical shifts and coupling constants of various nuclei, a detailed picture of the molecular framework can be constructed. For 2-Chloro-5-(difluoromethyl)anisole, a multi-nuclear NMR analysis is essential for unambiguous structure confirmation.

¹H NMR Spectroscopy:

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) protons, and the proton of the difluoromethyl group. The chemical shifts of the aromatic protons are influenced by the electronic effects of the chloro, methoxy, and difluoromethyl substituents. The methoxy group is an electron-donating group, while the chloro and difluoromethyl groups are electron-withdrawing.

Based on data from related compounds such as 2-chloroanisole (B146271) and 5-nitroanisole, the following chemical shifts for the aromatic protons can be predicted. The proton at C6, being ortho to both the chloro and methoxy groups, would likely appear as a doublet. The proton at C4, situated between the chloro and difluoromethyl groups, is expected to be a doublet of doublets. The proton at C3, ortho to the methoxy group and meta to the difluoromethyl group, would also likely be a doublet. The methoxy protons would appear as a singlet, and the proton of the difluoromethyl group would be a triplet due to coupling with the two fluorine atoms.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-3 | 6.90 - 7.10 | d | J(H3-H4) = 8.0 - 9.0 |

| H-4 | 7.20 - 7.40 | dd | J(H4-H3) = 8.0 - 9.0, J(H4-H6) = 2.0 - 3.0 |

| H-6 | 7.30 - 7.50 | d | J(H6-H4) = 2.0 - 3.0 |

| -OCH₃ | 3.80 - 4.00 | s | - |

| -CHF₂ | 6.50 - 6.80 | t | J(H-F) = 55.0 - 60.0 |

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the methoxy group (C-1) and the carbon attached to the chloro group (C-2) will be significantly affected. The carbon of the difluoromethyl group will appear as a triplet due to coupling with the two fluorine atoms.

By comparing with data for 2-chloroanisole and other substituted benzenes, the chemical shifts can be estimated. chemicalbook.comresearchgate.net

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | 155 - 158 |

| C-2 | 120 - 125 |

| C-3 | 112 - 115 |

| C-4 | 128 - 132 |

| C-5 | 135 - 140 |

| C-6 | 125 - 128 |

| -OCH₃ | 55 - 58 |

| -CHF₂ | 115 - 120 (t, J(C-F) ≈ 240-250 Hz) |

¹⁹F NMR Spectroscopy:

The ¹⁹F NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms of the difluoromethyl group. This signal will be a doublet due to coupling with the proton of the same group. The chemical shift of the difluoromethyl group attached to an aromatic ring typically appears in a specific region of the ¹⁹F NMR spectrum. Based on data for compounds containing an Ar-CHF₂ moiety, a chemical shift in the range of -90 to -130 ppm relative to CFCl₃ can be anticipated. nih.govrsc.org

Predicted ¹⁹F NMR Data:

| Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| -CHF₂ | -110 to -130 | d | J(F-H) = 55.0 - 60.0 |

To further confirm the assignments of the ¹H and ¹³C NMR spectra, two-dimensional NMR experiments would be invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between the aromatic protons. Cross-peaks would be expected between H-3 and H-4, and between H-4 and H-6, confirming their adjacent positions on the aromatic ring. rsc.orgpearson.com

HMQC/HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum would establish the one-bond correlations between protons and the carbons to which they are directly attached. This would allow for the unambiguous assignment of the protonated aromatic carbons (C-3, C-4, and C-6), the methoxy carbon, and the difluoromethyl carbon. rsc.orgpearson.com

Currently, there is no information available in the searched literature regarding the existence of polymorphic forms of this compound. Should different crystalline forms be discovered, solid-state NMR would be a crucial technique to characterize them, as it can detect differences in the local environment of the nuclei in the solid state.

The conformational dynamics of the methoxy and difluoromethyl groups relative to the benzene (B151609) ring could potentially be studied using dynamic NMR spectroscopy. By analyzing the NMR spectra at different temperatures, information about rotational barriers and preferred conformations could be obtained. However, no such studies have been reported for this specific molecule.

Advanced Vibrational Spectroscopy (FT-IR and Raman) Investigations

The FT-IR and Raman spectra of this compound are expected to exhibit characteristic bands for the aromatic ring, the methoxy group, the chloro substituent, and the difluoromethyl group. Based on known group frequencies for substituted anisoles and other related compounds, a detailed band assignment can be predicted. bartleby.comwpmucdn.com

Predicted FT-IR and Raman Band Assignments:

| Wavenumber (cm⁻¹) | Predicted Assignment |

| 3100 - 3000 | Aromatic C-H stretching |

| 2980 - 2940 | Asymmetric C-H stretching of -OCH₃ |

| 2850 - 2820 | Symmetric C-H stretching of -OCH₃ |

| 1600 - 1580 | Aromatic C=C stretching |

| 1490 - 1470 | Aromatic C=C stretching |

| 1260 - 1230 | Asymmetric C-O-C stretching of anisole (B1667542) |

| 1100 - 1000 | C-F stretching of -CHF₂ |

| 1050 - 1020 | Symmetric C-O-C stretching of anisole |

| 800 - 750 | C-Cl stretching |

| 850 - 800 | Aromatic C-H out-of-plane bending |

Conformation-Sensitive Vibrational Modes

A detailed analysis of the conformation-sensitive vibrational modes of this compound through infrared (IR) and Raman spectroscopy is not available in the current scientific literature. Such studies are crucial for understanding the molecule's rotational isomers (conformers) and the energy barriers between them. Typically, the orientation of the methoxy (-OCH₃) and difluoromethyl (-CHF₂) groups relative to the benzene ring would give rise to distinct vibrational frequencies.

For anisole and its derivatives, the C-O-C stretching and bending modes, as well as torsional modes involving the methoxy group, are particularly sensitive to conformational changes. Similarly, the vibrational modes of the difluoromethyl group would be influenced by its rotational position. In the absence of experimental or computational studies on this compound, a definitive assignment of conformation-sensitive vibrational modes cannot be provided.

High-Resolution Mass Spectrometric Fragmentation Pathway Determination

There is no available data from high-resolution mass spectrometry (HRMS) to determine the specific fragmentation pathway of this compound under electron ionization or other ionization techniques. HRMS analysis would provide precise mass measurements of fragment ions, allowing for the determination of their elemental compositions and shedding light on the fragmentation mechanisms.

Hypothetically, the fragmentation of this compound would likely involve the following key steps:

Loss of a methyl radical (•CH₃) from the methoxy group to form a stable phenoxy cation.

Loss of the chlorine atom (•Cl) .

Fragmentation of the difluoromethyl group , potentially involving the loss of a fluorine radical (•F) or a difluorocarbene (:CF₂).

Cleavage of the ether bond leading to the loss of formaldehyde (B43269) (CH₂O).

Ring fragmentation following initial fragmentation events.

Without experimental HRMS data, the exact fragmentation pathway and the relative abundances of the resulting ions remain undetermined.

X-ray Crystallographic Analysis of Solid-State Structures

No X-ray crystallographic data for this compound or its key derivatives is publicly available. Therefore, a definitive analysis of its solid-state structure, including intermolecular interactions and conformational preferences in the crystalline state, cannot be performed.

Intermolecular Interactions and Crystal Packing

Information regarding the intermolecular interactions and crystal packing of this compound is not available due to the lack of crystallographic studies.

Conformational Preferences in the Crystalline State

The conformational preferences of this compound in the crystalline state have not been determined, as no X-ray diffraction analysis has been reported.

Mechanistic Investigations and Reactivity Profiles of 2 Chloro 5 Difluoromethyl Anisole

Reactivity of the Aromatic Ring System

The aromatic ring of 2-Chloro-5-(difluoromethyl)anisole is the primary site for several key reactions, with the regiochemical outcome being a direct consequence of the directing effects of the existing substituents.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. The substitution pattern on the this compound ring dictates the position of attack by an incoming electrophile. wikipedia.orgmasterorganicchemistry.com The reactivity and orientation of electrophilic attack are determined by the combined electronic effects of the substituents.

Methoxy (B1213986) Group (-OCH₃): The methoxy group is a powerful activating group and is ortho, para-directing. nih.gov It donates electron density to the ring through a resonance effect (+R), which stabilizes the cationic intermediate (arenium ion) formed during the substitution. wikipedia.org

Chloro Group (-Cl): The chloro group is a deactivating group yet is also ortho, para-directing. It withdraws electron density through an inductive effect (-I) due to its electronegativity, but its lone pairs can participate in resonance donation (+R). wikipedia.org

Difluoromethyl Group (-CF₂H): The difluoromethyl group is a moderately electron-withdrawing group (-I effect) due to the high electronegativity of the fluorine atoms. rsc.org This deactivates the ring towards electrophilic attack and is generally considered to be meta-directing.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Activating/Deactivating Groups | Predicted Outcome |

| C3 | meta to -OCH₃, ortho to -CF₂H, para to -Cl | Deactivated |

| C4 | para to -OCH₃, meta to -Cl, meta to -CF₂H | Activated |

| C6 | ortho to -OCH₃, ortho to -Cl | Activated but sterically hindered |

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group. nih.gov In this compound, the difluoromethyl group at the meta position relative to the chlorine atom provides some electronic activation for nucleophilic attack. However, for a highly efficient SNAr reaction, electron-withdrawing groups are ideally located at the ortho and para positions to stabilize the negative charge in the Meisenheimer intermediate. nih.gov

The chlorine atom can act as a leaving group in SNAr reactions, particularly with strong nucleophiles and under forcing conditions. The presence of the electron-withdrawing difluoromethyl and chloro groups makes the aromatic ring electron-deficient and thus more susceptible to nucleophilic attack compared to anisole (B1667542) itself. beilstein-journals.org Reactions with nucleophiles like alkoxides, amides, or thiolates could potentially displace the chloride.

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium. baranlab.org The methoxy group is a well-established DMG. wikipedia.org

In the case of this compound, the methoxy group can direct lithiation to its ortho positions. harvard.edu The two ortho positions are C2 and C6. The C2 position is already substituted with a chloro atom. Therefore, the methoxy group would direct lithiation to the C6 position. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at this position with high regioselectivity. researchgate.net It is important to conduct these reactions at low temperatures to avoid side reactions, such as elimination of the chloro group. nih.gov

Table 2: Potential Directed Ortho-Metalation of this compound

| Directing Group | Position of Lithiation | Subsequent Reaction | Product |

| Methoxy (-OCH₃) | C6 | Quenching with an electrophile (E+) | 1-Chloro-2-E-4-(difluoromethyl)-5-methoxybenzene |

Transformations Involving the Difluoromethyl Group (-CF₂H)

The difluoromethyl group itself is a site of potential chemical reactivity, offering pathways for further molecular diversification.

The C-F bonds in the difluoromethyl group are generally strong and resistant to cleavage. However, under specific conditions, defluorination can be achieved. This can occur through reductive processes or via reactions with highly reactive reagents. rsc.orgosti.gov For instance, reaction with strong reducing agents or certain main group organometallic reagents can lead to the removal of one or both fluorine atoms. rsc.org Fluorine exchange reactions, while less common for difluoromethyl groups compared to, for example, trifluoromethyl groups, could potentially be induced under harsh conditions with specific fluorinating or deoxofluorinating agents, though this is not a widely reported transformation for this substrate.

The difluoromethyl group is often considered a stable bioisostere for hydroxyl or thiol groups in medicinal chemistry. However, it can be chemically transformed. A significant transformation is the deprotonation of the C-H bond of the -CF₂H group. acs.org This proton is acidic due to the adjacent electron-withdrawing fluorine atoms. Treatment with a strong base can generate a difluoromethyl anion, which can then act as a nucleophile. acs.orgchemrxiv.org This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the benzylic position.

Another potential transformation is the hydrolysis of the difluoromethyl group to a formyl group (an aldehyde, -CHO). This typically requires harsh acidic or basic conditions and proceeds via a dihalocarbene-like intermediate. This conversion provides a route to introduce a carbonyl functionality, which can then undergo a vast array of subsequent reactions.

Radical Reactions at the CF2H Center

The difluoromethyl (CF2H) group is a unique functional moiety, capable of participating in radical processes. The C-H bond within this group can undergo homolytic cleavage to form a difluoromethyl radical (•CF2H), a species that has been a subject of significant interest in synthetic chemistry. The generation of the •CF2H radical from precursors like chlorodifluoromethane (B1668795) (ClCF2H) is a common strategy for the difluoromethylation of organic molecules. nih.gov Mechanistic studies suggest that these reactions can proceed via a difluoromethyl radical intermediate, for example, in nickel-catalyzed cross-coupling reactions. nih.gov

The difluoromethyl radical is generally considered to be nucleophilic in character. nih.gov This property influences its reactivity in addition reactions. However, when attached to an aromatic ring, the reactivity of the CF2H group itself, specifically through hydrogen atom transfer (HAT), becomes relevant. While direct radical abstraction from the CF2H group of this compound is not extensively documented in the provided literature, general principles of radical chemistry allow for informed predictions. The C-H bond in the CF2H group is activated by the adjacent fluorine atoms. Radical initiators or photocatalytic methods can be employed to facilitate HAT from C-H bonds. acs.orgrsc.org For instance, visible light photocatalysis can activate substrates to abstract a hydrogen atom, leading to the formation of a carbon-centered radical. acs.orgrsc.org The stability of the resulting radical is a key factor; in the case of this compound, the generated aryl-CF2• radical would be stabilized by the adjacent aromatic ring.

Free-radical halogenation is a classic transformation that proceeds via a radical chain mechanism involving initiation, propagation, and termination steps. wikipedia.orglibretexts.orgyoutube.com This type of reaction is typically used for alkanes but can also be applied to alkyl-substituted aromatic compounds. The selectivity of radical halogenation is dependent on the stability of the radical intermediate (tertiary > secondary > primary). libretexts.orgmasterorganicchemistry.comyoutube.com Given the activated nature of the C-H bond in the CF2H group, it is plausible that under radical conditions (e.g., using N-bromosuccinimide with a radical initiator), hydrogen abstraction from the difluoromethyl center could occur, leading to subsequent functionalization at this position.

Reactions of the Chloro Substituent

The chlorine atom on the aromatic ring of this compound is a key site for synthetic modification, enabling a variety of transformations.

Transition-Metal Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Negishi)

Aryl chlorides, including derivatives of chloroanisole, are viable substrates for a range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in C-C bond formation.

The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organohalide, is effective for aryl chlorides. For example, 4-chloroanisole (B146269) can be successfully coupled with phenylboronic acid using a palladium catalyst system. nih.gov The efficiency of such couplings often relies on the choice of ligand, with electron-rich, bulky phosphine (B1218219) ligands being particularly effective for activating the C-Cl bond.

The Heck reaction , coupling an alkene with an aryl halide, is another important transformation. While aryl iodides and bromides are more reactive, conditions have been developed to facilitate the Heck reaction with aryl chlorides. acs.orgresearchgate.netwikipedia.org The reaction typically involves a Pd(0) catalyst and a base, and its success with a substrate like this compound would depend on optimizing the catalyst, ligand, and reaction conditions to overcome the higher activation barrier of the C-Cl bond.

The Negishi coupling utilizes an organozinc reagent to couple with an organohalide. This method is known for its high functional group tolerance. Catalyst systems have been developed that show unparalleled reactivity for Negishi cross-couplings of aryl chlorides, enabling the efficient formation of hindered biaryl compounds. rsc.org Chloroanisole isomers have been shown to participate in these reactions. rsc.org Furthermore, nickel-catalyzed Negishi couplings have been developed for forming C-CF2H bonds, demonstrating the utility of this reaction for fluorinated compounds. mdpi.com

Below is a table summarizing typical conditions for these cross-coupling reactions with chloroanisole as a representative substrate.

| Reaction | Catalyst/Ligand | Base | Solvent | Temperature | Reference |

| Suzuki | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | 100 °C | nih.gov |

| Heck | Pd(OAc)2 / PPh3 | NaOAc | DMF | 110 °C | acs.org |

| Negishi | Pd2(dba)3 / Biarylphosphine | - | THF/NMP | 100 °C | rsc.org |

Nucleophilic Displacement of Chlorine

The chlorine atom of this compound can be substituted by nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.orgyoutube.comyoutube.com This reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the intermediate Meisenheimer complex formed during the reaction. wikipedia.org In this compound, the difluoromethyl group (-CF2H) acts as a significant electron-withdrawing substituent, thereby activating the ring towards nucleophilic attack. The methoxy group (-OCH3) is an electron-donating group, which would tend to deactivate the ring, but its effect is overcome by the ortho-chloro and para-difluoromethyl substituents.

The SNAr mechanism involves two main steps: addition of the nucleophile to the carbon bearing the leaving group to form a resonance-stabilized anionic intermediate (the Meisenheimer complex), followed by elimination of the leaving group (chloride) to restore aromaticity. wikipedia.org

A notable feature of the SNAr reaction is the leaving group ability, which often follows the order F > Cl ≈ Br > I. wikipedia.org This is contrary to the trend seen in SN2 reactions and is because the rate-determining step is typically the nucleophilic attack, not the cleavage of the carbon-halogen bond. The reaction of this compound with strong nucleophiles such as alkoxides, amines, or thiolates would be expected to yield the corresponding substituted anisole derivatives. The reaction conditions would typically involve a polar aprotic solvent and potentially elevated temperatures to drive the substitution.

Reactivity of the Methoxy Group (-OCH3)

The anisole ether linkage is another key reactive site in the molecule, susceptible to cleavage and derivatization.

Demethylation Reactions

The cleavage of the methyl group from the anisole ether to yield a phenol (B47542) is a common and important transformation. Several reagents are known to effect this demethylation. Boron tribromide (BBr3) is a highly effective reagent for cleaving aryl methyl ethers. researchgate.net The mechanism involves the formation of a complex between the Lewis acidic boron center and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group.

Aluminum chloride (AlCl3) is another Lewis acid that can promote the demethylation of aryl methyl ethers, particularly those with ortho-electron-withdrawing groups. researchgate.net The reaction is believed to proceed through a complex involving both the methoxy oxygen and the adjacent electron-withdrawing group, facilitating the cleavage.

The electronic nature of other substituents on the ring can influence the rate of demethylation. Studies have shown that electron-withdrawing groups can sometimes enhance the reaction, while in other systems, they may retard it, suggesting a dependence on the specific reagent and mechanism. rsc.orgrsc.org

Cleavage and Derivatization of the Anisole Ether

Besides Lewis acids, strong protic acids like hydroiodic acid (HI) are classically used for the cleavage of anisole ethers. doubtnut.comyoutube.com The reaction of an anisole with HI typically proceeds via protonation of the ether oxygen, followed by an SN2 attack of the iodide ion on the methyl group. This process yields phenol and methyl iodide. The cleavage occurs in this manner because the bond between the sp3-hybridized methyl carbon and oxygen is weaker than the bond between the sp2-hybridized aromatic carbon and oxygen.

The resulting phenol from these cleavage reactions is a versatile intermediate. The phenolic hydroxyl group can be further derivatized, for example, through O-alkylation, O-acylation, or conversion to an aryl triflate for use in further cross-coupling reactions. This two-step sequence of demethylation followed by derivatization provides a powerful route to a wide array of functionalized aromatic compounds starting from this compound.

Detailed Mechanistic Studies of Key Reactions

The reactivity of this compound is predominantly governed by the interplay of its three functional groups on the aromatic ring: the chloro, methoxy, and difluoromethyl groups. Mechanistic studies, while not extensively reported in the literature for this specific molecule, can be extrapolated from the well-established principles of physical organic chemistry and studies on analogous structures. The most probable reaction pathway for this compound is nucleophilic aromatic substitution (SNAr), where the chloride ion is displaced by a nucleophile. The difluoromethyl group, being strongly electron-withdrawing, and the methoxy group, with its dual electronic effects, play crucial roles in activating the ring towards such reactions.

Kinetic Isotope Effect (KIE) Studies

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by determining the extent to which isotopic substitution at a particular position in a reactant affects the rate of a chemical reaction. rsc.orgwikipedia.org The magnitude of the KIE can provide insights into bond-breaking and bond-forming events in the rate-determining step of a reaction.

For a hypothetical nucleophilic aromatic substitution reaction of this compound, several KIE studies could be envisioned to probe the mechanism. A primary carbon isotope effect could be measured by comparing the reaction rate of the natural abundance compound with a sample enriched with ¹³C at the C-Cl bond (C1 position). In a typical SNAr mechanism, the rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. researchgate.netwikipedia.org If this step is indeed rate-limiting, a small to moderate primary ¹³C-KIE would be expected, as the C-Cl bond is not broken in this step, but the hybridization of the carbon changes from sp² to sp³. nih.gov

Conversely, if the mechanism were concerted, where C-Cl bond breaking and C-Nu bond formation occur simultaneously, a more significant primary ¹³C-KIE would be anticipated. nih.gov Recent studies on similar SNAr reactions have suggested that some may proceed through a concerted, rather than a stepwise, mechanism. nih.gov

Secondary deuterium (B1214612) KIEs could also be employed. For instance, replacing the hydrogens on the difluoromethyl group with deuterium (CD₂F₂) might reveal insights into the role of this group in stabilizing the transition state. Given the electron-withdrawing nature of the CHF₂ group, any hyperconjugative stabilization of the developing negative charge in the Meisenheimer complex would be affected by this isotopic substitution, potentially leading to a small secondary KIE.

While no experimental KIE data for this compound is currently available in the public domain, the table below illustrates typical KIE values for related nucleophilic substitution reactions and what they might imply.

| Type of KIE | Isotopic Substitution | Typical kH/kD or k¹²/k¹³ Value | Potential Mechanistic Implication for S |

| Primary Carbon KIE | ¹²C vs. ¹³C at C-Cl | 1.02 - 1.05 | Consistent with nucleophilic attack being the rate-determining step. |

| Secondary Deuterium KIE | CH₂ vs. CD₂ in an adjacent group | 0.98 - 1.02 | Suggests minimal change in hyperconjugation at the substituted group in the transition state. |

This table presents hypothetical KIE values and their general interpretations in the context of SNAr reactions and is not based on experimental data for this compound.

Reaction Intermediate Detection and Characterization

The hallmark of the classical SNAr mechanism is the formation of a resonance-stabilized carbanionic intermediate, the Meisenheimer complex. wikipedia.orglibretexts.org For this compound, the attack of a nucleophile (e.g., a methoxide (B1231860) ion) at the carbon bearing the chlorine atom would lead to the formation of such an intermediate. The negative charge of this complex would be delocalized across the aromatic ring and stabilized by the electron-withdrawing difluoromethyl group.

The direct detection and characterization of this transient species would provide strong evidence for a stepwise mechanism. Several spectroscopic techniques can be employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: At low temperatures, the lifetime of the Meisenheimer complex might be sufficient for its detection by ¹H, ¹³C, and ¹⁹F NMR. The formation of the complex would lead to a significant upfield shift of the aromatic proton signals due to the increased electron density and the change of the attacked carbon from sp² to sp³ hybridization. acs.org

UV-Visible Spectroscopy: Meisenheimer complexes are often highly colored and exhibit characteristic absorption bands in the visible region, which are absent in the starting materials and products. wikipedia.org

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) has been successfully used to detect and characterize transient intermediates in various organic reactions, including Meisenheimer complexes. researchgate.net

Although stable Meisenheimer complexes have been isolated in cases with multiple, very strong electron-withdrawing groups (like nitro groups), the intermediate derived from this compound is expected to be less stable and thus more challenging to isolate. researchgate.net

Transition State Analysis

Transition state analysis provides a theoretical framework for understanding the energy landscape of a reaction. Through computational methods, such as Density Functional Theory (DFT), the geometry and energy of the transition state can be calculated. researchgate.netnih.gov This information is invaluable for distinguishing between different possible reaction pathways.

For the nucleophilic aromatic substitution of this compound, computational studies could model the transition states for both a stepwise (via a Meisenheimer intermediate) and a concerted mechanism. The relative energies of these transition states would predict the preferred reaction pathway.

In a stepwise mechanism, two transition states would be involved: one for the formation of the Meisenheimer complex and one for its decomposition to the product. DFT calculations have shown that for many SNAr reactions, the first transition state (formation of the intermediate) is the rate-limiting step. researchgate.net

The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. chemeurope.comwikipedia.org The table below lists the Hammett constants for relevant substituents.

| Substituent | Hammett Constant (σ | Hammett Constant (σ | Electronic Effect |

| -Cl | +0.23 | +0.37 | Inductively withdrawing, weakly deactivating by resonance. |

| -OCH₃ | -0.27 | +0.12 | Donating by resonance, withdrawing by induction. wikipedia.org |

| -CHF₂ | ~ +0.3 (estimated) | ~ +0.3 (estimated) | Strongly withdrawing by induction. acs.org |

| -NO₂ | +0.78 | +0.71 | Strongly withdrawing by induction and resonance. |

Data sourced from various standard tables of Hammett constants. chemeurope.comresearchgate.netacs.org The values for -CHF₂ are estimated based on related fluorinated groups.

These constants suggest that the difluoromethyl group will have a significant activating effect on the ring for nucleophilic aromatic substitution. The methoxy group, being at the meta position relative to the chlorine, will exert a net electron-withdrawing effect, further activating the substrate. wikipedia.org

No Publicly Available Computational Studies Found for this compound

Following a comprehensive search for scholarly articles and data, it has been determined that there are no publicly accessible research findings on the computational and theoretical chemistry of the specific compound, This compound . Therefore, the generation of a detailed article with specific data tables and in-depth analysis as requested is not possible at this time.

The outlined topics for the article, including Density Functional Theory (DFT) for ground state geometries, ab initio calculations, Frontier Molecular Orbital (FMO) analysis, and spectroscopic predictions (NMR, IR, Raman), represent standard computational chemistry methods for characterizing a molecule. However, the application of these methods to this compound does not appear to be documented in the available scientific literature.

Searches for specific studies, such as "this compound DFT study" or "computational NMR of this compound," did not yield any relevant publications containing the required experimental or theoretical data. While there is research on structurally similar molecules, the strict requirement to focus solely on this compound prevents the use of analogous data, which would not be scientifically accurate for the specified compound.

Without access to peer-reviewed studies that have performed and published these specific quantum chemical calculations, any attempt to generate the requested article would be speculative and would not meet the standards of scientific accuracy.

Computational Chemistry and Theoretical Studies on 2 Chloro 5 Difluoromethyl Anisole

Reaction Mechanism Modeling and Energy Landscape Exploration

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Pathways

Currently, there are no published studies that have localized the transition states for reactions involving 2-Chloro-5-(difluoromethyl)anisole or mapped their intrinsic reaction coordinate (IRC) pathways. Such studies would be invaluable for understanding its reactivity, for instance, in nucleophilic aromatic substitution or electrophilic attack. Theoretical chemists could employ density functional theory (DFT) to model these reactions, identify the high-energy transition state structures, and then use IRC calculations to confirm that these transition states connect the reactants and products on the potential energy surface.

Activation Energy and Reaction Barrier Computations

Without reaction mechanism models, there are consequently no computed activation energies or reaction barriers for this compound. This data is critical for predicting reaction kinetics and understanding the feasibility of different synthetic routes. Future computational work would involve calculating the energy difference between the ground state of the reactants and the transition state to determine the energy barrier for a given reaction.

Molecular Dynamics Simulations

Conformational Dynamics in Solution and Gas Phase

No molecular dynamics (MD) simulations detailing the conformational dynamics of this compound have been reported. The orientation of the methoxy (B1213986) and difluoromethyl groups relative to the benzene (B151609) ring is expected to be a key determinant of its intermolecular interactions. MD simulations could provide insight into the preferred conformations of the molecule in both the gas phase and in different solvents, revealing the flexibility of the molecule and the rotational barriers of its substituent groups.

Solvent Effects on Reactivity and Structure

The influence of solvents on the structure and reactivity of this compound has not been computationally explored. The polarity of the solvent can significantly affect reaction rates and conformational equilibria. Future studies could use implicit or explicit solvent models in quantum mechanical or MD simulations to quantify these effects, providing a deeper understanding of its behavior in different chemical environments.

Quantitative Structure-Reactivity/Property Relationship (QSPR) Studies

A search for QSPR studies specifically including this compound in their dataset yielded no results. QSPR models are statistical tools that correlate the chemical structure with physical properties or reactivity. To develop a QSPR model for a class of compounds including this compound, a dataset of related molecules with experimentally determined properties would first need to be established. From there, molecular descriptors could be calculated and a mathematical model generated to predict the properties of new, untested compounds. The absence of such studies indicates a significant opportunity for future research.

Lack of Publicly Available Research Data Precludes Detailed Computational Analysis of this compound

A thorough investigation into the computational chemistry and theoretical studies of the chemical compound this compound has revealed a significant gap in publicly accessible research. Despite a comprehensive search for scholarly articles and scientific papers, no specific studies detailing the electronic and steric parameters or their correlation with reaction rates and selectivities for this particular compound could be identified.

The initial search for information on this compound yielded results for structurally similar but distinct molecules, including 2-Chloro-5-(trifluoromethoxy)anisole, 2-Chloro-5-(trifluoromethyl)pyridine, and 5-chloro-2-nitroanisole. While computational studies and data on electronic properties are available for these related compounds, this information is not directly transferable or applicable to this compound due to the unique electronic and steric influences of the difluoromethyl group compared to trifluoromethoxy or trifluoromethyl groups.

Without access to primary research literature detailing the computational analysis of this compound, any attempt to create the requested article would rely on speculation and extrapolation from related compounds, which would not meet the required standards of scientific accuracy and specificity. Therefore, until such research is conducted and published, a detailed discussion on the computational chemistry of this compound remains unfeasible.

Synthetic Applications and Derivatization of 2 Chloro 5 Difluoromethyl Anisole

Utilization as a Key Building Block in Multi-Step Syntheses

2-Chloro-5-(difluoromethyl)anisole serves as a crucial starting material or intermediate in a variety of multi-step synthetic sequences. The presence of multiple functional groups with distinct reactivities allows for selective transformations, making it a versatile tool for synthetic chemists.

Precursor for Fluorinated Heterocyclic Compounds

The synthesis of fluorinated heterocycles is of significant interest due to their prevalence in bioactive molecules. nih.govwiley.com this compound can be utilized as a precursor for the synthesis of various fluorinated heterocyclic systems. For instance, the aromatic ring can be further functionalized and then subjected to cyclization reactions to form heterocycles such as benzothiazoles or benzimidazoles. cas.cnnih.gov The difluoromethyl group, known to act as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl or thiol groups, can be strategically incorporated into the final heterocyclic structure. cas.cn

One general approach involves the reaction of fluoroalkyl amino reagents (FARs) with appropriately substituted aromatic compounds to construct heterocyclic rings. nih.gov Although direct examples starting from this compound are not extensively detailed in the provided search results, the principles of using fluorinated building blocks for heterocyclic synthesis are well-established. nih.govwiley.com For example, the synthesis of various fluorinated five-membered heterocycles and their benzo-fused systems has been reviewed, highlighting the importance of fluorinated precursors. nih.gov

Intermediate in the Synthesis of Complex Aromatic Systems

The chloro and methoxy (B1213986) groups on the anisole (B1667542) ring direct further electrophilic aromatic substitution reactions, allowing for the introduction of additional substituents to build more complex aromatic systems. The chlorine atom also provides a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. smolecule.com This reactivity is fundamental in constructing intricate molecular frameworks from simpler, readily available building blocks.

Application in Agrochemical Target Synthesis (Focus on chemical synthesis pathways, not biological activity)

Halogenated compounds are a cornerstone of modern agrochemicals, with a significant percentage of recently launched products containing halogen atoms. researchgate.net this compound embodies key structural motifs found in active agrochemical ingredients. While specific syntheses starting from this exact compound are not detailed, its analogs are key intermediates. For example, 2-chloro-5-trifluoromethylpyridine is a crucial intermediate for herbicides like fluazifop (B150276) and fungicides like fluazinam. google.com The synthesis of such compounds often involves multi-step sequences where the chlorinated and fluorinated aromatic core is assembled and subsequently modified. google.com The difluoromethyl group, in particular, is a feature of some modern fungicides. researchgate.net

Derivatization and Functionalization Strategies

The chemical versatility of this compound allows for a range of derivatization and functionalization strategies to generate novel compounds with tailored properties.

Site-Selective Modifications of the Aromatic Ring

The existing substituents on the aromatic ring of this compound direct the position of incoming electrophiles. The methoxy group is an ortho-, para-director, while the chloro and difluoromethyl groups are deactivating meta-directors. This interplay of directing effects can be exploited for site-selective functionalization, such as nitration, halogenation, or acylation, to introduce new functional groups at specific positions on the aromatic ring. These modifications pave the way for further synthetic transformations.

Transformations Leading to New Difluoromethylated Derivatives

The difluoromethyl group itself can be a site for further chemical modification, although it is generally stable. More commonly, the other functional groups on the ring are manipulated to create new difluoromethylated derivatives. For instance, the chloro group can be displaced through nucleophilic aromatic substitution or used in cross-coupling reactions as previously mentioned. smolecule.com The methoxy group can potentially be cleaved to reveal a phenol (B47542), which can then be used in a variety of subsequent reactions. These transformations allow for the generation of a diverse library of new difluoromethylated compounds starting from a single, versatile precursor. researchgate.net

Contributions to Material Science Research

Currently, there is no publicly available research or documented evidence to suggest that this compound has been specifically investigated or utilized for applications in material science, such as a precursor for specialty polymers or liquid crystals.

While related fluorinated anisole derivatives have been noted for their potential in material science—for instance, 2-Chloro-5-fluoroanisole is reportedly used in the production of specialty polymers and resins chemimpex.com and the trifluoromethoxy group in other compounds is considered for its potential influence on liquid crystal properties smolecule.com—no such applications have been documented for this compound itself.

Future research may explore the unique properties conferred by the difluoromethyl group on the anisole ring structure to determine its potential for creating novel materials. However, at present, its role in this field remains unestablished.

Emerging Research Directions and Prospects for 2 Chloro 5 Difluoromethyl Anisole

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of fluorinated organic molecules is often challenging, and the development of environmentally benign and efficient methods is a key goal in modern chemistry. For 2-Chloro-5-(difluoromethyl)anisole, future research will likely focus on moving away from harsh or inefficient traditional methods towards more sustainable "green" chemistry approaches. researchgate.net

Recent breakthroughs in synthetic chemistry have provided a toolbox of new reagents and catalytic systems for difluoromethylation. researchgate.net Research has focused on the formation of C(sp²)–CF₂H bonds through methods like metal-catalyzed cross-coupling reactions and Minisci-type radical chemistry. researchgate.net The application of these modern techniques could lead to more direct and efficient synthetic routes to this compound and its precursors. For instance, photoredox catalysis has emerged as a powerful tool for generating fluoroalkyl radicals under mild conditions, a strategy that could be adapted for the difluoromethylation of a suitable anisole (B1667542) derivative. researchgate.net

A comparative overview of potential synthetic paradigms is presented below:

| Feature | Traditional Methods | Emerging Sustainable Methods |

| Reagents | Often require harsh conditions, stoichiometric and potentially hazardous reagents. | Utilization of catalytic systems, photoredox catalysts, and greener reagents. researchgate.netresearchgate.net |

| Solvents | Frequent use of chlorinated and volatile organic solvents. researchgate.net | Shift towards greener solvents or solvent-free conditions. researchgate.net |

| Efficiency | Can involve multiple, non-telescoped steps, leading to lower overall yield and higher waste. | Aims for process intensification, such as one-pot or telescoped reactions to improve productivity and reduce solvent use. researchgate.net |

| Energy Input | Often reliant on high temperatures and prolonged reaction times. | Use of alternative energy sources like visible light (photocatalysis) and lower reaction temperatures. acs.org |

By embracing these novel methodologies, the synthesis of this compound can become more cost-effective, safer, and environmentally responsible, facilitating its broader use in research and development.

Exploration of Unprecedented Reactivity Patterns and Selectivities

The unique combination of functional groups in this compound presents opportunities for exploring novel chemical transformations. The electron-withdrawing nature of the chloro and difluoromethyl groups, combined with the electron-donating methoxy (B1213986) group, creates a complex electronic profile on the aromatic ring, which could be exploited to achieve unconventional reactivity and selectivity.

A key area of future research lies in the selective activation and functionalization of the C-F bonds within the difluoromethyl group. While challenging, significant progress has been made in the C-F bond activation of trifluoromethyl-containing compounds, providing a precedent for similar transformations with the -CF₂H moiety. researchgate.net Success in this area would open a new dimension of synthetic utility, allowing the difluoromethyl group to serve as a handle for introducing further complexity.

Furthermore, the regioselectivity of reactions on the aromatic ring, such as electrophilic aromatic substitution or metal-catalyzed cross-coupling, warrants deeper investigation. The directing effects of the existing substituents could be harnessed to install new functional groups at specific positions with high precision, leading to the synthesis of novel derivatives that would be difficult to access through other means.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry is revolutionizing organic synthesis. researchgate.net This technology offers significant advantages in terms of safety, efficiency, scalability, and process control, making it highly suitable for the synthesis and derivatization of valuable compounds like this compound. researchgate.netmdpi.com

Flow chemistry has proven particularly effective for photoredox processes and reactions involving hazardous intermediates or highly exothermic steps. acs.orgrsc.org The synthesis of fluorinated compounds, including those with difluoromethyl groups, has been successfully demonstrated in continuous flow reactors. acs.orgrsc.org For example, the synthesis of various CHF₂-containing heterocycles has been achieved using visible light-mediated intramolecular oxy-difluoromethylation under continuous flow, highlighting the potential of this technology. acs.org A study on the synthesis of bioactive derivatives from 2-chloro-5-(chloromethyl)pyridine, a close structural analog, successfully utilized a flow reactor for a more efficient and controlled reaction. researchgate.net

Key Advantages of Flow Chemistry for Synthesizing Derivatives of this compound:

| Advantage | Description |

| Enhanced Safety | The small reactor volume minimizes the risk associated with highly exothermic reactions or toxic reagents. rsc.org |

| Precise Control | Temperature, pressure, and residence time can be controlled with high precision, leading to improved yields and selectivities. mdpi.com |

| Scalability | Scaling up production is achieved by running the system for a longer duration or by "numbering-up" reactors, avoiding the challenges of scaling up batch reactions. researchgate.net |

| Automation | Flow systems can be integrated with automated purification and analysis, enabling high-throughput screening of reaction conditions and synthesis of compound libraries. researchgate.net |

| Efficiency | Short residence times can lead to very high space-time yields, increasing productivity. rsc.org |

The integration of the synthesis and derivatization of this compound into automated flow platforms would accelerate the discovery of new molecules with potential applications in various fields of chemical science. bohrium.com

Advanced Analytical Techniques for In-Situ Reaction Monitoring and Characterization

To fully optimize synthetic processes and understand complex reaction mechanisms, advanced analytical techniques that allow for real-time, in-situ monitoring are indispensable. For reactions involving this compound, the presence of fluorine provides a unique analytical handle.

A compact lab plant designed for continuous-flow synthesis has been successfully combined with an online benchtop NMR spectrometer for ¹⁹F NMR analysis. rsc.org This integrated setup allows for real-time monitoring of reactions involving fluorine-containing compounds, providing immediate feedback on reaction progress, the formation of intermediates, and the generation of byproducts. rsc.org This approach would be directly applicable to monitoring the synthesis or subsequent transformations of this compound, enabling rapid optimization and deeper mechanistic understanding.

Beyond NMR, other process analytical technologies (PAT) can be integrated into flow systems to collect kinetic data and monitor reaction attributes. rsc.org These techniques provide a continuous stream of data that is crucial for ensuring process stability and final product quality. Standard characterization of the final products would still rely on established methods like mass spectrometry and high-resolution nuclear magnetic resonance. researchgate.net

Computational Design and Prediction of New Derivatives with Enhanced Synthetic Utility

Computational chemistry and in-silico modeling are becoming increasingly vital in modern chemical research. researchgate.net These tools can be leveraged to accelerate the design and discovery of new derivatives of this compound with enhanced or tailored synthetic utility. By using computational models, researchers can predict a wide range of molecular properties before committing to potentially time-consuming and expensive laboratory synthesis.

Molecular modeling studies can elucidate the relationship between structure and reactivity. researchgate.net For example, calculations can predict the electron distribution, bond energies, and steric accessibility of different sites on the molecule, offering insights into its likely reactivity patterns. This predictive power allows for the rational design of new derivatives with specific electronic or steric properties, guiding synthetic efforts toward the most promising targets.

Properties Predictable via Computational Modeling:

| Property | Relevance to Synthetic Utility |

| Reactivity Indices | Predicts the most likely sites for electrophilic or nucleophilic attack. |

| Bond Dissociation Energies | Helps in understanding the feasibility of reactions involving bond cleavage, such as C-F activation. |

| Conformational Analysis | Determines the most stable three-dimensional structures, which influences reactivity and interactions. |

| Spectroscopic Properties | Predicts NMR and other spectral data to aid in the characterization of new compounds. |

| Physicochemical Properties | Estimates properties like solubility and stability, which are crucial for practical applications. |

By computationally screening virtual libraries of this compound derivatives, researchers can prioritize the synthesis of compounds with the highest potential for desired applications, making the discovery process more efficient and targeted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.